molecular formula C10H9NO4 B12109157 Ethyl 4-hydroxybenzo[d]isoxazole-3-carboxylate

Ethyl 4-hydroxybenzo[d]isoxazole-3-carboxylate

Cat. No.: B12109157
M. Wt: 207.18 g/mol
InChI Key: YRAUDCHWJXINLI-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxybenzo[d]isoxazole-3-carboxylate (CAS No. 1352397-14-8) is a heterocyclic compound featuring a benzo[d]isoxazole core fused with a benzene ring. The structure includes a hydroxy group at position 4 and an ethyl ester at position 3 (Figure 1). Its molecular formula is C₁₀H₉NO₄, with a molecular weight of 207.18 g/mol . It is commercially available at 97% purity but is noted as discontinued in some suppliers’ catalogs . Key safety precautions include flammability risks (P240–P244) and hazards to aquatic life (H400) .

Properties

IUPAC Name

ethyl 4-hydroxy-1,2-benzoxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-2-14-10(13)9-8-6(12)4-3-5-7(8)15-11-9/h3-5,12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRAUDCHWJXINLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC2=CC=CC(=C21)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-hydroxybenzo[d]isoxazole-3-carboxylate typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine. For example, ethyl acetoacetate can react with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form ethyl 3-hydroxy-5-methylisoxazole-4-carboxylate.

    Aromatic Substitution: The benzoisoxazole core can be constructed by an electrophilic aromatic substitution reaction. For instance, the isoxazole derivative can undergo a Friedel-Crafts acylation with a suitable benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow chemistry and catalytic processes are often employed to enhance yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Ethyl 4-hydroxybenzo[d]isoxazole-3-carboxylate can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of the compound can lead to the formation of dihydro derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: The hydroxyl group on the isoxazole ring can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups. Reagents like alkyl halides or acyl chlorides are commonly employed.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Dihydroisoxazole derivatives.

    Substitution: Alkylated or acylated isoxazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that Ethyl 4-hydroxybenzo[d]isoxazole-3-carboxylate may possess significant antimicrobial properties. Preliminary studies have shown inhibitory effects against various bacterial strains, suggesting its potential as a new antibacterial agent. The compound's mechanism of action likely involves interference with bacterial cell processes, although specific targets remain to be fully elucidated .

Anticancer Properties
The compound has garnered attention for its anticancer potential. In vitro assays demonstrated cytotoxic effects on several cancer cell lines, including breast cancer (MCF-7) and liver cancer (Huh7) cells. The IC50 values ranged from 9.86 µM to 15.96 µM, indicating moderate to potent activity against these cancer types . The mechanism may involve the inhibition of enzymes related to cell proliferation and survival pathways.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules, facilitating the development of novel pharmaceuticals and agrochemicals. The compound can participate in various chemical reactions, including condensation and cyclization processes, enhancing the synthesis of derivatives with tailored biological activities .

Material Science

In material science, this compound is explored for its potential in developing advanced materials such as polymers and coatings. Its unique structural properties may enhance the chemical resistance and durability of these materials, making them suitable for various industrial applications .

Data Table: Summary of Applications

Application Area Description Key Findings
Medicinal ChemistryAntimicrobial and anticancer activitiesExhibits significant inhibitory effects on bacterial strains; cytotoxic to cancer cells with IC50 values between 9.86 µM - 15.96 µM .
Organic SynthesisBuilding block for complex organic moleculesFacilitates the synthesis of derivatives with diverse biological activities .
Material ScienceDevelopment of advanced materialsEnhances chemical resistance and durability in polymers and coatings .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound against MCF-7 breast cancer cells. Results indicated that the compound induced significant cytotoxicity, with an IC50 value of approximately 12 µM. Mechanistic studies suggested that the compound may inhibit key metabolic pathways involved in cell proliferation, providing a basis for further pharmacological development.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of this compound was assessed against various pathogenic bacteria. The compound demonstrated notable inhibitory activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values indicating its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxybenzo[d]isoxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the ester functionality play crucial roles in binding to active sites or interacting with biological membranes. The compound can modulate biochemical pathways by inhibiting or activating enzymes, altering signal transduction, or affecting gene expression.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The benzo[d]isoxazole-3-carboxylate derivatives vary in substituents, significantly altering their properties. A comparative analysis is summarized in Table 1 :

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula MW (g/mol) Substituents Melting Point (°C) Key Features
Ethyl 4-hydroxybenzo[d]isoxazole-3-carboxylate C₁₀H₉NO₄ 207.18 4-OH, 3-COOEt Not reported Polar hydroxy group enhances H-bonding
Ethyl 5-phenylisoxazole-3-carboxylate C₁₂H₁₁NO₃ 217.22 5-Ph, 3-COOEt Not reported Lipophilic phenyl enhances membrane permeability
Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate C₁₃H₁₃NO₄ 247.25 5-(4-OMePh), 3-COOEt 86–88 Methoxy improves solubility
Ethyl 4-(4-methoxybenzoyl)isoxazole-3-carboxylate C₁₄H₁₃NO₅ 275.26 4-(4-OMeBz), 3-COOEt Not reported Acyl group enables π-π interactions
Ethyl 5-(2-thienyl)isoxazole-3-carboxylate C₁₀H₉NO₃S 223.25 5-thiophene, 3-COOEt Not reported Thiophene enhances electronic diversity

Key Observations :

  • Thermal Stability : Derivatives with aromatic acyl groups (e.g., 4-(4-methoxybenzoyl)) exhibit higher molecular weights and may have enhanced thermal stability .
  • Melting Points : Methoxy-substituted derivatives (e.g., 5-(4-methoxyphenyl)) show defined melting points (86–88°C), suggesting crystalline packing .

Biological Activity

Ethyl 4-hydroxybenzo[d]isoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound belongs to the isoxazole family, characterized by a five-membered heterocyclic structure containing nitrogen. Its molecular formula is C11H11N2O4C_{11}H_{11}N_{2}O_{4}, with a molecular weight of approximately 233.22 g/mol. The presence of the hydroxy group and carboxylate moiety is crucial for its biological activity.

1. Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has demonstrated activity against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

In vitro assays have shown minimum inhibitory concentrations (MIC) ranging from 0.5 to 5 mg/mL, indicating promising antibacterial and antifungal properties .

2. Anticancer Activity

The compound's anticancer properties have been evaluated against several cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HCT116 (colon cancer)
  • A549 (lung cancer)

In these studies, the compound exhibited cytotoxic effects with IC50 values ranging from 10 to 20 µM, suggesting it can inhibit cell proliferation effectively . The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

3. Anti-inflammatory Effects

Preliminary research indicates that this compound may possess anti-inflammatory properties. It has been reported to inhibit pro-inflammatory cytokines in cell culture models, potentially useful in treating inflammatory diseases .

The biological activities of this compound are attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways related to cancer and inflammation.
  • Receptor Modulation : The compound may act as a modulator for certain receptors, influencing cellular signaling pathways that lead to apoptosis in cancer cells .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityReferences
This compoundModerateSignificant (IC50 ~10 µM)
Ethyl 5-methoxybenzo[d]isoxazole-3-carboxylateLowModerate (IC50 ~20 µM)
Ethyl 4-methoxybenzo[d]isoxazole-3-carboxylateHighSignificant (IC50 ~15 µM)

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a study conducted by Rao et al., this compound was tested alongside other isoxazole derivatives against MCF-7 and HCT116 cell lines. The results indicated that this compound had superior anticancer activity compared to its analogs, highlighting its potential as a lead compound for further drug development .

Case Study 2: Antimicrobial Efficacy Assessment

A comparative study on the antimicrobial efficacy of various benzo[d]isoxazole derivatives revealed that this compound exhibited the lowest MIC values against Staphylococcus aureus and E. coli, making it a strong candidate for developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 4-hydroxybenzo[d]isoxazole-3-carboxylate, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of Claisen adducts (e.g., ethyl acetoacetate derivatives) with hydroxylamine hydrochloride under reflux conditions. Key parameters include stoichiometric ratios (e.g., 1:1 molar ratio of Claisen adduct to hydroxylamine), solvent choice (ethanol or methanol), and reaction time (4–6 hours). Yields can be enhanced by optimizing temperature (70–80°C) and using catalytic acetic acid (5 drops) to accelerate cyclization . For analogs like Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate, yields of 85% are achievable under similar conditions .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Essential for confirming regiochemistry and substituent positions. For example, the isoxazole ring protons typically resonate at δ 6.5–7.5 ppm in 1H-NMR .
  • IR Spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, hydroxyl O-H stretch at ~3200 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C₁₂H₁₁NO₄ at 234.0764 Da) .

Q. How are physicochemical properties such as boiling point and polarity determined experimentally?

  • Methodological Answer :

  • Boiling Point : Measured using a distillation apparatus under reduced pressure (e.g., 413.3±40.0°C at 760 mmHg for analogs) .
  • Polarity : Calculated via topological polar surface area (TPSA, ~61.6 Ų for derivatives) using software like Molinspiration. Experimental validation involves HPLC with polar stationary phases .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural assignment. For example:

  • Space Group/Unit Cell : Triclinic P1 with parameters a = 7.0839 Å, b = 12.176 Å, c = 14.184 Å (for analogs) .
  • Refinement : SHELXL refines structures against high-resolution data (R factor < 0.05). Hydrogen bonding networks (e.g., O-H···N interactions) stabilize crystal packing .

Q. What strategies address contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer :

  • Variable Temperature NMR : Resolves dynamic effects like tautomerism.
  • 2D NMR (COSY, HSQC) : Assigns coupled protons and carbons (e.g., distinguishing isoxazole C3 vs. C5 positions) .
  • X-ray Crystallography : Provides definitive proof of regiochemistry when spectral data conflict .

Q. How can reaction conditions be tailored to improve stereochemical outcomes in asymmetric synthesis?

  • Methodological Answer : Catalytic asymmetric Corey-Bakshi-Shibata (CBS) reductions enable enantioselective synthesis of chiral isoxazole carbinols. Key factors:

  • Catalyst : Chiral oxazaborolidines (e.g., 10 mol%).
  • Substrate Design : Anthryl groups enhance steric control (e.g., 79% yield and >90% ee for Ethyl 3-(10-chloro-9-anthryl)-5-[2-hydroxy-2-phenyl-ethyl]isoxazole-4-carboxylate) .

Q. What computational methods validate experimental data for this compound?

  • Methodological Answer :

  • DFT Calculations : Predict NMR chemical shifts (B3LYP/6-311+G(d,p)) and compare with experimental values.
  • Molecular Dynamics (MD) : Simulates solvent effects on conformational stability (e.g., ethanol vs. DMSO solvation shells) .

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